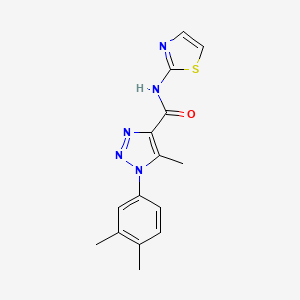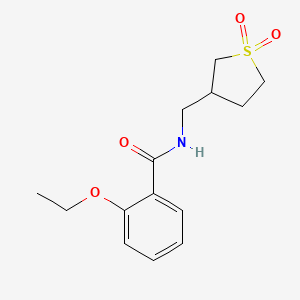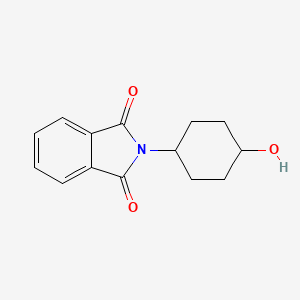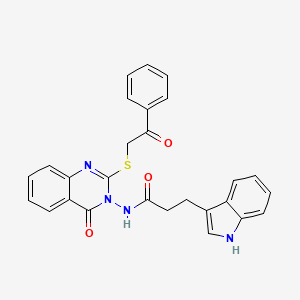
3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C27H22N4O3S and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Researchers have been focused on the synthesis of novel derivatives of quinazolinone and indole, exploring their potential biological activities. For instance, Havaldar and Patil (2008) synthesized novel derivatives that include phenoxy-acetic acid and hydrazide derivatives, indicating their screening for biological activities. Similarly, El-Shenawy (2017) synthesized new 3(4H)-quinazolinone derivatives and assessed their antibacterial and antifungal activities, suggesting some compounds demonstrated high activity against various microbial strains.
Antitumor Evaluation
The anticancer potential of quinazolinone derivatives has been a significant area of research. Mohamed et al. (2016) designed and prepared a novel series of quinazolinone-based compounds, revealing extensive-spectrum antitumor efficiency against various tumor cell lines, including renal and lung cancer cell lines.
Antibacterial and Antifungal Activities
The antimicrobial properties of quinazolinone derivatives have been thoroughly investigated. El-Shenawy (2018) synthesized novel annulated quinazolinone derivatives, demonstrating high activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of these compounds in developing new antimicrobial agents.
Antiallergic Agents
Research on the antiallergic potential of quinazolinone derivatives has also been explored. LeMahieu et al. (1983) prepared a series of substituted quinazolinone compounds and evaluated them for antiallergic activity, identifying potent compounds with significant oral activity in antiallergy tests.
Anticonvulsant Agents
The exploration of quinazolinone derivatives for their anticonvulsant activity has been reported. A study by Archana (2019) synthesized and evaluated a series of quinazolinonyl substituted indoles, finding compounds more potent than the standard drug phenytoin sodium, indicating their potential as anticonvulsant agents.
These studies highlight the versatility of quinazolinone and indole derivatives in scientific research, offering promising avenues for the development of new therapeutic agents with varied biological activities. The chemical synthesis and characterization of these compounds, followed by their evaluation for biological activities, demonstrate their potential applications in medicinal chemistry and drug discovery.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-N-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c32-24(18-8-2-1-3-9-18)17-35-27-29-23-13-7-5-11-21(23)26(34)31(27)30-25(33)15-14-19-16-28-22-12-6-4-10-20(19)22/h1-13,16,28H,14-15,17H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCDCQOJRHFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2600466.png)
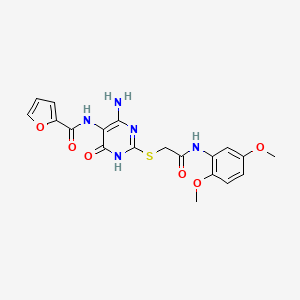
![N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2600470.png)
![4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2600471.png)
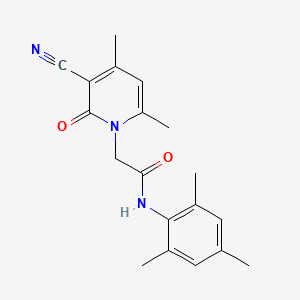
![[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B2600474.png)
![N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2600477.png)
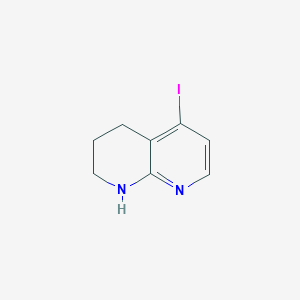

![Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600481.png)

